Monatepil maleate, chemically known as (+/-)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, is a novel compound primarily recognized for its role as a calcium channel blocker and an alpha-1 adrenergic receptor antagonist. It is predominantly utilized as an antihypertensive agent, exhibiting additional properties that make it a subject of interest in cardiovascular research. The compound was initially developed by Dainippon Pharmaceutical and has been studied for its potential effects on hypertension, atherosclerosis, and lipid metabolism.
Monatepil maleate has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure features a dibenzothiepin core connected to a piperazine moiety and a fluorophenyl group. This configuration is crucial for its biological activity, allowing it to interact effectively with calcium channels and adrenergic receptors.
Monatepil maleate undergoes several types of chemical reactions, including:
Common reagents utilized in these reactions include acid chlorides, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives that may exhibit altered pharmacological properties.
Monatepil maleate exerts its pharmacological effects primarily through two mechanisms:
These dual mechanisms not only help in lowering blood pressure but also exhibit antiatherosclerotic and lipid-lowering effects. Studies have shown that monatepil maleate significantly inhibits hepatic acyl-CoA:cholesterol acyltransferase activity, which plays a role in cholesterol metabolism .
The physical and chemical properties of monatepil maleate include:
These properties are essential for understanding its formulation in pharmaceutical applications and ensuring effective delivery in clinical settings.
Monatepil maleate has diverse scientific applications:
Monatepil maleate (C₂₈H₃₀FN₃OS·C₄H₄O₄) exhibits a unique dual mechanism, functioning as both a voltage-dependent calcium channel (VDCC) antagonist and a selective α1-adrenergic receptor blocker. This dual action targets two key pathways in cardiovascular regulation:
Synergistically, these mechanisms lower blood pressure while improving lipid metabolism. Monatepil inhibits hepatic acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol esterification by 51% and hepatic esterified cholesterol content by 71% in primates [1]. This lipid-modulating effect is linked to its vasodilatory properties, as enhanced hepatic LDL receptor activity accelerates plasma LDL clearance [3] [6].
Table 1: Dual Pharmacological Targets of Monatepil Maleate
Target | Mechanism | Functional Outcome |
---|---|---|
L-type VDCCs | Non-competitive inhibition of Ca²⁺ influx | Vasodilation; Reduced cardiac workload |
α1-Adrenergic receptors | Competitive antagonism of norepinephrine | Suppressed vasoconstriction |
Hepatic ACAT | Noncompetitive inhibition (IC₅₀ ~10⁻⁵ M) | Reduced cholesterol esterification |
Monatepil’s chiral structure (racemic mixture) results in stereospecific activity differences:
Molecular dynamics simulations reveal that the fluorophenyl-piperazine moiety anchors the drug to VDCCs, while the dibenzothiepin group facilitates hydrophobic interactions with α1-receptors. Enantiomeric differences in binding site orientation account for their distinct efficacies [4] [6].
Table 2: Enantiomer-Specific Pharmacological Profiles
Enantiomer | VDCC Blockade Potency | α1-Receptor Binding Affinity | Dominant Pharmacological Role |
---|---|---|---|
(S)-Monatepil | High (IC₅₀: 0.8 μM) | Moderate | Calcium channel antagonism |
(R)-Monatepil | Low (IC₅₀: 16 μM) | High | α1-Adrenoceptor blockade |
Monatepil preferentially inhibits L-type VDCCs in vascular smooth muscle, reducing Ca²⁺-dependent contraction. Kinetic studies confirm noncompetitive inhibition, suggesting allosteric modulation rather than pore occlusion [4] [6]. This action:
Concurrently, ACAT inhibition (noncompetitive; Kᵢ = 12 μM) reduces VLDL production, lowering plasma cholesterol by 57% in primates [1] [3]. Crucially, monatepil’s lipid effects require functional LDL receptors, as evidenced by absent efficacy in Watanabe heritable hyperlipidemic (WHHL) rabbits lacking hepatic LDL receptors [3].
Table 3: Biochemical Effects of VDCC Modulation in Hyperlipidemic Models
Parameter | Change vs. Control | Model | Proposed Mechanism |
---|---|---|---|
Hepatic ACAT activity | ↓ 51% | Cholesterol-fed primates | Direct enzyme inhibition |
Plasma LDL clearance rate | ↑ 80% | Cholesterol-fed rabbits | LDL receptor upregulation |
Intracellular Ca²⁺ in aorta | ↓ 38% | In vitro vascular cells | VDCC blockade |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7